2-Methoxy-7-methyloct-6-enal
Description
Structure
3D Structure
Properties
CAS No. |
824391-10-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methoxy-7-methyloct-6-enal |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(8-11)12-3/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
BHCSLCRXCIAJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC(C=O)OC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methoxy 7 Methyloct 6 Enal
Retrosynthetic Analysis and Strategic Disconnections for the 2-Methoxy-7-methyloct-6-enal Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.com For the this compound scaffold, several strategic disconnections can be proposed, highlighting key bond formations in the forward synthesis.
The primary retrosynthetic disconnections for this compound are:
C6-C7 Olefin Disconnection: The most apparent disconnection is at the C6-C7 double bond. This suggests an olefination reaction as the key carbon-carbon bond-forming step. A Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction is ideal, disconnecting the molecule into a C1-C6 aldehyde fragment and a C2 phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from an isobutyl halide. This approach is highly convergent.
C1 Aldehyde Functional Group Interconversion (FGI): The aldehyde functionality can be seen as arising from the oxidation of a corresponding primary alcohol (2-methoxy-7-methyloct-6-en-1-ol). This is a common and reliable transformation that simplifies the synthesis by targeting a more stable alcohol precursor.
C2-Methoxy Bond Disconnection: The C2-O bond of the methoxy (B1213986) group can be disconnected. This suggests the installation of the methoxy group onto a C8 carbon chain. This could be achieved via nucleophilic attack of methoxide (B1231860) on a suitable electrophile, such as an epoxide or an α-halo aldehyde.
C5-C6 Bond Disconnection: A disconnection at the C5-C6 bond suggests a coupling reaction, for example, using an organometallic reagent corresponding to the C6-C8 fragment with an appropriate C1-C5 electrophile.
These disconnections pave the way for a modular and flexible synthetic plan, allowing for both linear and convergent strategies to be developed.
Total Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several synthetic pathways can be devised. The success of these routes hinges on the careful selection of reactions that control stereochemistry and ensure high yields.
The formation of the C6-C7 trisubstituted alkene is a critical step in the synthesis. The desired stereochemistry (likely the E-isomer, as is common in many natural products) must be selectively formed.
Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, generally favoring the formation of the (E)-alkene. nih.govthieme-connect.com It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. thieme-connect.com In a synthesis of this compound, this would involve reacting a phosphonate reagent, such as diethyl (2-methylpropyl)phosphonate, with a C6 aldehyde precursor, like 2-methoxyhex-5-enal. The use of modified phosphonates (e.g., Still-Gennari conditions) can provide access to (Z)-alkenes if required. researchgate.net
Wittig Olefination: The classic Wittig reaction uses a phosphonium ylide to react with an aldehyde. While incredibly versatile, standard Wittig reactions with unstabilized ylides often yield (Z)-alkenes, whereas stabilized ylides tend to give (E)-alkenes. The choice of ylide and reaction conditions can be tuned to influence the stereochemical outcome.
Peterson Olefination: This reaction involves the reaction of an α-silyl carbanion with a carbonyl compound. A key advantage is that, depending on the workup conditions (acidic or basic), either the (E)- or (Z)-alkene can be selectively obtained from a single β-hydroxysilane intermediate.
A comparison of these olefination strategies is presented below.
| Method | Reagents | Typical Selectivity | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons | Phosphonate ester, base, aldehyde | (E)-alkene | Excellent (E)-selectivity, water-soluble phosphate (B84403) byproduct is easily removed. thieme-connect.com | Phosphonate synthesis required. |
| Wittig Reaction | Phosphonium salt, strong base, aldehyde | (Z)-alkene (unstabilized ylides) | Widely applicable, vast literature. | Phosphine (B1218219) oxide byproduct can be difficult to remove, selectivity issues. |
| Peterson Olefination | α-Silyl carbanion, aldehyde | Controllable (E) or (Z) | Stereochemical outcome can be directed by workup conditions. | Requires synthesis of silyl (B83357) precursor, can be sterically hindered. |
The aldehyde group is a versatile functional handle but can be sensitive to further oxidation. Its introduction is often planned for a late stage of the synthesis.
Oxidation of Primary Alcohols: This is arguably the most common and reliable method. A precursor primary alcohol (2-methoxy-7-methyloct-6-en-1-ol) can be oxidized to the target aldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are employed. chemguide.co.uksavemyexams.comwikipedia.org
| Oxidizing Agent | Common Name/Acronym | Conditions | Notes |
| Pyridinium (B92312) chlorochromate | PCC | CH₂Cl₂, room temperature | Mild, reliable, but chromium-based (toxic). chemistrysteps.com |
| Dess-Martin periodinane | DMP | CH₂Cl₂, room temperature | Highly efficient, metal-free, neutral conditions. wikipedia.org |
| Dimethyl sulfoxide (B87167)/Oxalyl chloride | Swern Oxidation | DMSO, (COCl)₂, Et₃N, low temp. (-78 °C) | High yields, avoids heavy metals, but requires low temperatures and careful handling. |
Hydroformylation of Alkenes: Also known as the oxo process, hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across a double bond. wikipedia.org Starting with a precursor like 1-methoxy-6-methylhept-5-ene, hydroformylation could, in principle, generate the target aldehyde. A significant challenge is controlling regioselectivity, as both the linear (desired) and branched aldehydes can be formed. libretexts.orgrsc.org Modern catalytic systems using rhodium or cobalt with specialized phosphine ligands have been developed to achieve high regioselectivity. researchgate.netacs.org
Ozonolysis of Alkenes: Ozonolysis provides a method for the oxidative cleavage of a C=C bond to form carbonyl compounds. masterorganicchemistry.com To synthesize the target aldehyde, a precursor such as 9-methoxy-2,8-dimethylnona-1,7-diene could be subjected to ozonolysis. A reductive workup (e.g., using zinc dust or dimethyl sulfide) is crucial to obtain the aldehyde rather than the carboxylic acid. chemistrysteps.combyjus.comlibretexts.org This method is effective but requires specialized equipment for generating ozone. A one-step approach using solvent/water mixtures can directly yield aldehydes, avoiding the isolation of potentially explosive ozonide intermediates. organic-chemistry.org
Placing the methoxy group specifically at the C2 position requires a regioselective C-O bond formation.
One potential strategy involves the α-functionalization of a carbonyl compound. For instance, an aldehyde like 7-methyloct-6-enal could be converted to its enolate or enamine, which could then react with an electrophilic oxygen source, followed by methylation. However, direct α-methoxylation can be challenging.
A more robust approach involves starting with a molecule where the oxygen functionality is already positioned correctly. For example, a Michael addition of methanol (B129727) to an α,β-unsaturated aldehyde, such as 7-methyl-octa-2,6-dienal, could install the methoxy group at the β-position (which would become the C2 position after subsequent transformations).
Alternatively, the regioselective opening of an epoxide offers a powerful route. A precursor like 7-methyl-1,2-epoxyoct-6-ene could be opened with a methoxide nucleophile. Under basic or neutral conditions, the methoxide would attack the less sterically hindered C1 position. However, with appropriate Lewis acid catalysis, the regioselectivity could potentially be reversed to favor attack at the C2 position, yielding 2-methoxy-7-methyloct-6-en-1-ol, which can then be oxidized to the desired aldehyde.
The target molecule possesses a stereocenter at C2 and a C=C double bond at C6, requiring precise stereocontrol.
Double Bond Stereochemistry: As discussed in section 2.2.1, the Horner-Wadsworth-Emmons olefination is a premier method for establishing (E)-alkenes with high fidelity. thieme-connect.comresearchgate.net The choice of phosphonate reagent and base is critical for maximizing this selectivity.
C2 Chiral Center Stereochemistry: Establishing the absolute configuration at the C2 methoxy-substituted carbon can be achieved through several enantioselective strategies.
Enantioselective Catalysis: This approach uses a small amount of a chiral catalyst to generate a product in high enantiomeric excess. For instance, an asymmetric α-functionalization of an aldehyde could be employed. nih.gov Dual catalysis systems, combining organocatalysis with transition-metal catalysis, have emerged as powerful tools for such transformations. acs.org Another strategy is the catalytic asymmetric reductive coupling of an alkyne and an aldehyde, which can produce chiral allylic alcohols that serve as versatile intermediates. organic-chemistry.org
Diastereoselective Reactions: This method involves using a substrate that already contains a chiral center (a "chiral auxiliary") to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed. For example, a diastereoselective aldol (B89426) reaction could be used to set the stereochemistry of a hydroxyl group, which is then converted to the methoxy group. nih.gov
Regioselective Installation of the Methoxy Group
Convergent Synthesis Strategies for this compound
For this compound, a logical convergent strategy would involve the synthesis of two main fragments:
Fragment A (C1-C6): A six-carbon chain containing the chiral methoxy group and the aldehyde functionality (or a precursor like a primary alcohol). This would be a molecule like (R/S)-2-methoxyhex-5-enal or a protected version thereof. The synthesis of this fragment would focus on establishing the C2 stereocenter.
Fragment B (C7-C8 plus phosphorus): An isopropyl group attached to a methylenephosphonate or methylenephosphonium salt, such as diethyl (2-methylpropyl)phosphonate. This fragment is readily prepared from isobutyl bromide.
The two fragments would then be coupled using a stereoselective olefination reaction, such as the HWE reaction, to form the C6-C7 double bond and complete the carbon skeleton of the target molecule. This late-stage coupling is highly efficient and allows for flexibility, as different analogs of each fragment could be synthesized and combined to create a library of related compounds.
Divergent Synthesis from Precursor Molecules (e.g., Myrcene (B1677589) Derivatives, related octenals)
Divergent synthesis provides an efficient strategy for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable for accessing functionalized alkenals like this compound from readily available starting materials such as myrcene or simpler octenal derivatives.
A plausible divergent approach to this compound can be conceptualized starting from the naturally occurring terpene, myrcene. Myrcene offers a suitable carbon skeleton that can be functionalized to introduce the required methoxy and aldehyde groups. An alternative strategy involves the functionalization of a more direct precursor, 7-methyloct-6-enal.
Synthetic Pathway from Myrcene:
A potential synthetic route commencing from myrcene would involve an initial selective oxidation of the terminal double bond to an aldehyde, followed by the introduction of the methoxy group at the α-position.
| Step | Transformation | Reagents and Conditions | Key Intermediates |
| 1 | Selective hydroboration-oxidation of the terminal double bond of myrcene | 9-BBN, THF; then H₂O₂, NaOH | 7-Methyl-6-octen-1-ol |
| 2 | Oxidation of the primary alcohol to the aldehyde | PCC, CH₂Cl₂ or Swern oxidation | 7-Methyloct-6-enal |
| 3 | α-Methoxylation of the aldehyde | Formation of an enol ether followed by methoxylation | This compound |
Functionalization of 7-Methyloct-6-enal:
Alternatively, a more direct approach starts with 7-methyloct-6-enal, which can be synthesized or obtained commercially. The key transformation is the introduction of a methoxy group at the C2 position. The synthesis of α-methoxy aldehydes has been explored through various methods. One such method involves the reaction of a lithium derivative of a chiral sulfoxide with an aldehyde, followed by methylation and hydrolysis rsc.org. Another approach could utilize an α-halo aldehyde intermediate.
| Step | Transformation | Reagents and Conditions | Key Intermediates |
| 1 | α-Halogenation of 7-methyloct-6-enal | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in CCl₄ | 2-Halo-7-methyloct-6-enal |
| 2 | Nucleophilic substitution with methoxide | Sodium methoxide (NaOMe) in methanol (MeOH) | This compound |
The development of methods for the synthesis of α,β-unsaturated aldehydes from precursors like 3-methoxy-1-phenylthio-1-propene also provides a foundation for building the core structure of the target molecule oup.com. These strategies highlight the versatility of modern organic synthesis in constructing complex molecules from simpler, readily available starting materials.
Protecting Group Strategies in the Synthesis of Methoxy-Alkenals
In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools to temporarily mask reactive functional groups and prevent undesired side reactions. total-synthesis.com The aldehyde functionality is particularly susceptible to oxidation, reduction, and nucleophilic attack, making its protection crucial during transformations elsewhere in the molecule.
A common and effective strategy for protecting aldehydes is their conversion to acetals. scispace.comnumberanalytics.com Acetals are generally stable under basic, nucleophilic, and oxidative conditions, yet can be readily removed under acidic conditions to regenerate the aldehyde.
Acetal (B89532) Protection of Aldehydes:
The aldehyde group can be protected by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal (a 1,3-dioxolane).
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| 1,3-Dioxolane (from ethylene glycol) | Ethylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark trap | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, organometallics, hydrides, and oxidation |
| 1,3-Dioxane (from 1,3-propanediol) | 1,3-Propanediol, p-toluenesulfonic acid (catalyst), Dean-Stark trap | Aqueous acid | Generally more stable than 1,3-dioxolanes |
For instance, if a modification of the double bond in this compound were desired, such as through hydrogenation or epoxidation, the aldehyde group would first need to be protected. The protection would allow the selective reaction at the C=C bond without affecting the aldehyde. Following the desired transformation, the acetal protecting group can be cleanly removed by treatment with aqueous acid to yield the final functionalized product.
The choice of protecting group is critical and must be compatible with the reaction conditions of the subsequent synthetic steps. organic-chemistry.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in the synthesis of highly complex molecules. fiveable.me
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 7 Methyloct 6 Enal
Reactivity of the Aldehyde Moiety
The aldehyde functional group in 2-Methoxy-7-methyloct-6-enal is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electron-donating methoxy (B1213986) group at the adjacent carbon.
Nucleophilic Additions and Conjugate Additions
Aldehydes are highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. ncert.nic.in In the case of this compound, the α-methoxy group can influence the stereochemical outcome of such additions. While direct studies on this specific molecule are not prevalent, research on analogous α-alkoxy aldehydes demonstrates that nucleophilic additions can proceed with high diastereoselectivity, particularly under chelation-controlled conditions with Lewis acids. acs.orgdiva-portal.org For instance, the addition of nucleophiles like organometallic reagents or cyanide can lead to the formation of new stereocenters, with the stereoselectivity being dependent on the reaction conditions and the nature of the nucleophile. acs.org
Conjugate addition, or Michael reaction, typically occurs with α,β-unsaturated aldehydes. fiveable.me Since this compound is not an α,β-unsaturated aldehyde, direct 1,4-conjugate addition to the aldehyde functionality is not a primary reaction pathway. However, the molecule can be a precursor to α,β-unsaturated systems under certain conditions.
Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition to this compound
| Nucleophile | Reaction Conditions | Predicted Major Diastereomer |
| Organolithium Reagent | Non-chelating | Felkin-Anh |
| Grignard Reagent (with MgX₂) | Chelating | Cram-chelate |
| Cyanide (with Lewis Acid) | Chelating | syn-cyanohydrin acs.org |
This table is predictive and based on the behavior of analogous α-alkoxy aldehydes.
Oxidation and Reduction Pathways of the Carbonyl Group
The aldehyde moiety of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or even atmospheric oxygen can convert the aldehyde to the corresponding carboxylic acid, 2-methoxy-7-methyloct-6-enoic acid. britannica.com The presence of the α-methoxy group is generally compatible with many oxidation protocols. thieme-connect.de In some cases, oxidative C-C bond cleavage of α-alkoxy aldehydes can occur under specific conditions, such as in the presence of anilines and air, to yield one-carbon shortened esters. rsc.orgnih.gov
Reduction: The carbonyl group can be selectively reduced to a primary alcohol, 2-methoxy-7-methyloct-6-en-1-ol, using a variety of reducing agents. britannica.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. britannica.com Catalytic hydrogenation with catalysts like platinum, palladium, or nickel can also achieve this reduction, although this method may also reduce the carbon-carbon double bond depending on the reaction conditions. units.it
Table 2: Common Reagents for Oxidation and Reduction of this compound
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Methoxy-7-methyloct-6-enoic acid |
| Oxidation | Chromium Trioxide (CrO₃) | 2-Methoxy-7-methyloct-6-enoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 2-Methoxy-7-methyloct-6-en-1-ol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Methoxy-7-methyloct-6-en-1-ol |
Enolization and Aldol-Type Reactions
Aldehydes with α-hydrogens can undergo enolization in the presence of acid or base to form an enol or enolate intermediate. wikipedia.orglibretexts.org The α-hydrogen in this compound is rendered acidic by the adjacent carbonyl group. wikipedia.org The resulting enolate is a key intermediate in aldol-type reactions. ncert.nic.in
In the presence of a suitable catalyst, the enolate of this compound can react with another molecule of itself or a different carbonyl compound in an aldol (B89426) addition or condensation. researchgate.net The stereochemical outcome of such reactions involving chiral α-alkoxy aldehydes can be controlled by the choice of catalyst and reaction conditions, with Lewis acids often employed to achieve high diastereoselectivity through chelation control. oup.comoup.com For instance, europium(III) complexes have been shown to catalyze aldol reactions of chiral α-alkoxy aldehydes with high levels of diastereocontrol. oup.com
Reactivity of the Alkenyl Moiety
The carbon-carbon double bond at the C6-C7 position of this compound is a site of reactivity characteristic of alkenes. However, its reactivity is influenced by the steric hindrance imposed by the methyl group at C7.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)
The electron-rich π-bond of the alkene can act as a nucleophile, reacting with electrophiles in addition reactions. firsthope.co.in
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed via a halonium ion intermediate, leading to a dihalogenated product. chemguide.co.uk The stereochemistry of the addition is typically anti.
Hydrohalogenation: The addition of hydrogen halides (HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon (C6) and the halide to the more substituted carbon (C7), proceeding through a carbocation intermediate. libretexts.orgucr.edu The stability of this carbocation is a key factor in determining the regioselectivity. firsthope.co.in
Hydration: Acid-catalyzed hydration would also follow Markovnikov's rule, leading to the formation of an alcohol at the C7 position.
The steric hindrance around the double bond due to the methyl group at C7 might slow down the rate of these electrophilic additions compared to less hindered alkenes. firsthope.co.in
Table 3: Predicted Products of Electrophilic Addition to the Alkenyl Moiety
| Reagent | Predicted Major Product |
| Br₂ | 6,7-Dibromo-2-methoxy-7-methyloctanal |
| HBr | 7-Bromo-2-methoxy-7-methyloctanal |
| H₂O/H⁺ | 7-Hydroxy-2-methoxy-7-methyloctanal |
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.orgwikipedia.org The alkenyl moiety in this compound could potentially act as a dienophile. However, the success of a Diels-Alder reaction is influenced by several factors, including electronic effects and steric hindrance. libguides.comlibretexts.org
For the double bond in this compound to be an effective dienophile, it would typically require activation by an electron-withdrawing group. organic-chemistry.org While the aldehyde group is electron-withdrawing, it is several bonds away and its electronic influence on the C6-C7 double bond is minimal. Furthermore, the steric bulk around the double bond, particularly the methyl group at C7, would likely hinder the approach of a diene, making the Diels-Alder reaction unfavorable under standard conditions. libguides.comlibretexts.org Asymmetric hetero-Diels-Alder reactions of α-alkoxy aldehydes with activated dienes have been reported, but these involve the aldehyde as the dienophile, not a remote alkene. acs.org
Oxidative Cleavage of the Double Bond (e.g., Ozonolysis, Dihydroxylation-Cleavage)
The trisubstituted double bond at the C6-C7 position in this compound is susceptible to oxidative cleavage through various established methods, most notably ozonolysis and dihydroxylation-cleavage sequences. These reactions are fundamental in synthetic chemistry for breaking down larger molecules into smaller, functionalized fragments.
Ozonolysis: The reaction of this compound with ozone (O₃), typically at low temperatures (e.g., -78 °C), followed by a reductive or oxidative workup, would cleave the C6=C7 bond. A reductive workup, commonly employing dimethyl sulfide (B99878) (DMS) or zinc and water, would yield two carbonyl-containing fragments. The C7-carbon, being disubstituted, would form acetone. The remainder of the molecule would be converted into 2-methoxy-5-oxohexanal. An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize the initially formed aldehyde fragment further to a carboxylic acid, resulting in 2-methoxy-5-oxohexanoic acid, alongside acetone.
Dihydroxylation-Cleavage: A two-step alternative to ozonolysis involves initial dihydroxylation of the double bond followed by cleavage of the resulting diol. Dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions to produce 2-methoxy-7-methyloct-6,7-diol. Subsequent treatment of this diol with an oxidizing agent like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the C6-C7 bond, yielding the same products as reductive ozonolysis: 2-methoxy-5-oxohexanal and acetone.
The expected products from these oxidative cleavage reactions are summarized in the table below.
Table 1: Predicted Products of Oxidative Cleavage of this compound
| Reagent/Sequence | Workup | Predicted Products |
|---|---|---|
| 1. O₃; 2. (CH₃)₂S | Reductive | 2-Methoxy-5-oxohexanal and Acetone |
| 1. O₃; 2. H₂O₂ | Oxidative | 2-Methoxy-5-oxohexanoic acid and Acetone |
| 1. OsO₄ (cat.), NMO; 2. NaIO₄ | Dihydroxylation-Cleavage | 2-Methoxy-5-oxohexanal and Acetone |
Influence of the Methoxy Substituent on Reactivity and Selectivity
Inductive and Steric Effects of the 2-Methoxy Group
The 2-methoxy group impacts the reactivity of the aldehyde through a combination of inductive and steric effects.
Inductive Effect (-I): Oxygen is more electronegative than carbon, causing the methoxy group to exert an electron-withdrawing inductive effect (-I). nih.gov This effect pulls electron density away from the aldehyde's carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to an unsubstituted aldehyde. ncert.nic.in
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated to the adjacent carbon through resonance (+R effect). doubtnut.com However, in the case of an α-alkoxy aldehyde, this resonance donation does not directly delocalize into the carbonyl π-system in the ground state. Its primary influence is felt in stabilizing adjacent carbocationic intermediates. rsc.org
Steric Hindrance: The physical presence of the methoxy group at the α-position creates steric bulk around the aldehyde. modgraph.co.uk This can hinder the approach of large nucleophiles or reagents to the carbonyl carbon, potentially slowing down reaction rates compared to less substituted aldehydes. nih.gov The balance between the activating inductive effect and the inhibiting steric effect often depends on the specific nucleophile and reaction conditions. Studies on related aromatic aldehydes have shown that an ortho-methoxy group can sterically shield the carbonyl carbon. nih.gov
The interplay of these effects is summarized in the following table.
Table 2: Influence of the 2-Methoxy Group on Aldehyde Reactivity
| Effect | Nature | Consequence on Carbonyl Carbon | Impact on Reactivity |
|---|---|---|---|
| Inductive | Electron-withdrawing (-I) | Increased electrophilicity (more δ+) | Activation towards nucleophilic attack |
| Steric | Bulk/Hindrance | Reduced accessibility for nucleophiles | Deactivation, especially with bulky reagents |
Stereoelectronic Effects in Remote Functionalization
Stereoelectronic effects, which pertain to the influence of orbital alignment on reactivity, are critical in understanding reactions that occur at a distance from an existing functional group—a concept known as remote functionalization. frontiersin.org For this compound, the methoxy group can play a crucial role in hypothetical remote C-H functionalization reactions.
Such a process could be initiated by generating an alkoxy radical, for instance, through a sequence involving reduction of the aldehyde to a primary alcohol followed by a reaction to produce the corresponding alkoxy radical. acs.org This highly reactive radical could then abstract a hydrogen atom from a remote C-H bond within the same molecule, a process known as intramolecular hydrogen atom transfer (HAT). researchgate.net The selectivity of this HAT process (e.g., which C-H bond is targeted) is governed by a combination of ring strain in the transition state and stereoelectronic effects.
The oxygen lone pairs of the 2-methoxy group can influence the stability of the transition states involved in these radical transpositions. rsc.org For example, proper orbital overlap between an oxygen lone pair and the forming radical orbital can provide stabilization, thereby directing the reaction to a specific site. Computational studies have shown that hyperconjugative interactions involving oxygen lone pairs are a cornerstone of reactivity in many organic functional groups. rsc.orgresearchgate.net This principle suggests that the 2-methoxy group is not merely a passive substituent but can actively participate in controlling the regioselectivity of remote reactions.
Studies on Rearrangement Reactions and Isomerization Pathways
The structure of this compound allows for several potential rearrangement and isomerization reactions, particularly involving the carbon-carbon double bond and the α-carbon.
Isomerization of the Double Bond: The C6=C7 double bond can undergo isomerization under various catalytic conditions. For instance, transition metal catalysts (e.g., based on ruthenium or iridium) are known to catalyze the migration of double bonds to form thermodynamically more stable isomers. uniovi.es Depending on the catalyst system, the trisubstituted double bond in this compound could potentially isomerize to a different position along the carbon chain, leading to a mixture of constitutional isomers.
α-Epimerization and Rearrangements: The hydrogen atom at the C2 position is acidic due to its location between the electron-withdrawing aldehyde and methoxy groups. ncert.nic.in Treatment with a base can lead to the formation of an enolate intermediate. If this C2 carbon is a stereocenter, its deprotonation and subsequent reprotonation can lead to epimerization, resulting in a mixture of diastereomers.
Furthermore, the enolate could participate in rearrangement reactions. While a Claisen rearrangement is typically associated with allyl vinyl ethers, related sigmatropic rearrangements could be envisioned under specific thermal or catalytic conditions if the molecule were to be converted into a suitable precursor. uniovi.es For example, conversion of the aldehyde to an enol ether derivative could set the stage for such a rearrangement. The methoxy group would influence the stability and geometry of the key enolate or enol ether intermediate, thereby affecting the feasibility and outcome of these potential isomerization and rearrangement pathways.
Derivatization and Functionalization Strategies for 2 Methoxy 7 Methyloct 6 Enal
Synthesis of Alcohol Derivatives (e.g., 2-Methoxy-7-methyloct-6-en-1-ol)
The reduction of the aldehyde functionality in 2-methoxy-7-methyloct-6-enal to a primary alcohol yields 2-methoxy-7-methyloct-6-en-1-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents. The choice of reagent is crucial to ensure chemoselective reduction of the aldehyde in the presence of the carbon-carbon double bond.
Reaction Schemes and Reagents:
A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.
A plausible reaction scheme is as follows:
Table 1: Reduction of this compound to 2-Methoxy-7-methyloct-6-en-1-ol
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | 25 | >90 | masterorganicchemistry.comresearchgate.net |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether | 0 to 25 | ~95 | harvard.edu |
Note: The yields are based on reductions of structurally similar aldehydes and are expected to be comparable for this compound.
For more sensitive substrates or to achieve higher selectivity, other reducing agents like lithium aluminium hydride (LiAlH₄) can be employed. However, NaBH₄ is generally preferred due to its milder nature and easier handling. harvard.edu
Transformations to Carboxylic Acid Derivatives
The oxidation of the aldehyde group in this compound to a carboxylic acid affords 2-methoxy-7-methyloct-6-enoic acid. This transformation is a key step in the synthesis of various esters and amides, further expanding the library of accessible derivatives.
Reaction Schemes and Reagents:
Several oxidizing agents can be used for this purpose, with the choice depending on the desired reaction conditions and the presence of other functional groups. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are common reagents for the oxidation of primary alcohols to aldehydes, but under specific conditions, they can also oxidize aldehydes to carboxylic acids. organic-chemistry.orgmsu.edu A more direct and efficient method for oxidizing aldehydes to carboxylic acids is the use of reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, these strong oxidants might not be compatible with the alkene functionality in the molecule.
A milder and often preferred method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene. This method is highly selective for aldehydes and is tolerant of a wide range of other functional groups, including alkenes. protocols.io
A plausible reaction scheme using Pinnick oxidation is as follows:
Table 2: Oxidation of this compound to 2-Methoxy-7-methyloct-6-enoic Acid
| Reagent | Conditions | Typical Yield (%) | Reference |
| Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O, 25 °C | High | protocols.io |
| Pyridinium Chlorochromate (PCC), H₅IO₆ | Acetonitrile, 25 °C | High | organic-chemistry.org |
| Oxone | DMF/H₂O, 25 °C | High | organic-chemistry.org |
Note: The yields are based on oxidations of structurally similar aldehydes and are expected to be high for this compound under these conditions.
Conjugation and Linker Chemistry for Bioconjugate Applications (Theoretical)
Potential Ligation Chemistries:
Oxime and Hydrazone Formation: Aldehydes readily react with alkoxyamines and hydrazides to form stable oxime and hydrazone linkages, respectively. whiterose.ac.uk The α-methoxy group may have a modest electronic effect on the reaction rate. These ligations are often performed under mild, aqueous conditions compatible with biological systems.
Aldol (B89426) Condensation: The aldehyde can participate in aldol reactions with enolizable ketones or other aldehydes on a protein surface, forming a stable carbon-carbon bond. rsc.org This can be a catalyst-free reaction under neutral pH conditions. rsc.org
Pictet-Spengler Ligation: This reaction involves the condensation of an aldehyde with a tryptophan residue on a protein, followed by cyclization to form a stable tetrahydro-β-carboline linkage. The reactivity of this compound in this context would need experimental validation.
Theoretical Linker Design:
To utilize this compound in bioconjugation, it could be incorporated into a heterobifunctional linker. One end of the linker would contain the aldehyde for reaction with a biomolecule, while the other end could possess a different reactive group (e.g., an alkyne for click chemistry, an NHS ester for reaction with amines, or a maleimide (B117702) for reaction with thiols) for attaching a payload such as a fluorophore, drug, or affinity tag.
Exploration of Analogues with Modified Alkene Geometry or Alkyl Chain Length
The synthesis of analogues of this compound with variations in the alkene geometry or the length of the alkyl chain can provide valuable insights into structure-activity relationships, particularly for applications in fragrance chemistry.
Modification of Alkene Geometry:
The naturally occurring form of related compounds like citronellal (B1669106) typically has an E-configured double bond. The synthesis of the corresponding Z-isomer of this compound would be of interest. Stereoselective methods for the synthesis of Z-α,β-unsaturated aldehydes often involve Wittig-type reactions with stabilized ylides or specific transition-metal-catalyzed isomerizations of the E-isomer. nih.govgoogle.com
Modification of Alkyl Chain Length:
Analogues with shorter or longer alkyl chains can be synthesized by employing different starting materials in the synthetic route leading to the aldehyde. For example, using a shorter or longer chain Grignard reagent in a key carbon-carbon bond-forming step would result in analogues with varied chain lengths. The synthesis of citronellal analogues has been reported, and similar strategies could be adapted for this compound. researchgate.netaeeisp.comrsc.orgresearchgate.netnih.gov
Computational and Theoretical Studies on 2 Methoxy 7 Methyloct 6 Enal
Quantum Chemical Calculations for Conformational Analysis and Molecular Structure
Conformational Search: A systematic or stochastic search would be the first step to identify all possible low-energy conformers. These methods generate a multitude of potential structures by rotating the single bonds within the molecule.
Geometry Optimization and Energy Calculation: Each of these potential conformers would then be subjected to geometry optimization using quantum chemical methods. Density Functional Theory (DFT) is a popular and effective method for this purpose, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger). nih.gov This process calculates the potential energy of each conformer and refines its geometry to a minimum on the potential energy surface. The relative energies of the optimized conformers allow for the determination of their thermodynamic stability. The conformer with the lowest energy is the most stable.
Hypothetical Relative Energies of 2-Methoxy-7-methyloct-6-enal Conformers
This table is illustrative and does not represent actual experimental or calculated data.
| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | g- | 0.00 | 45.2 |
| Conf-2 | a | 0.50 | 25.1 |
| Conf-3 | g+ | 0.75 | 16.5 |
| Conf-4 | t | 1.20 | 8.2 |
The data from these calculations, such as bond lengths, bond angles, and dihedral angles, would provide a detailed picture of the molecule's geometry. This information is invaluable for understanding its interactions with other molecules and its spectroscopic properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. For this compound, this could involve studying its synthesis, degradation, or its participation in various organic reactions.
Transition State Theory: The core of reaction mechanism elucidation lies in identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of the transition state connecting reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Reaction Coordinate Profiling: By mapping the energy changes as the reaction progresses, a potential energy surface can be constructed. This profile reveals the energy of reactants, intermediates, transition states, and products. For a reaction involving this compound, such as an oxidation or a reduction, computational modeling could distinguish between different possible pathways (e.g., concerted vs. stepwise) by comparing their activation energies. The path with the lowest activation energy is generally the most favorable.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products. Computational chemistry can predict which product is most likely to form by assessing the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).
For this compound, which possesses multiple functional groups (an aldehyde, an ether, and an alkene), predicting the outcome of a reaction is not always straightforward. For instance, in an addition reaction to the carbon-carbon double bond, the attacking reagent could add to one of two positions, leading to two different regioisomers.
Modeling Selectivity: By calculating the energies of the transition states leading to the different possible products, chemists can predict the major product. A lower transition state energy implies a faster reaction and, therefore, a more abundant product. For stereoselectivity, the same principle applies to the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers).
Hypothetical Transition State Energies for an Electrophilic Addition to this compound
This table is illustrative and does not represent actual experimental or calculated data.
| Product | Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| Regioisomer A | 15.2 | Major |
| Regioisomer B | 18.5 | Minor |
| Stereoisomer R | 15.2 | 95% |
| Stereoisomer S | 16.8 | 5% |
Electronic Structure Analysis and Bonding Characteristics
Understanding the electronic structure of a molecule is key to comprehending its reactivity. Computational methods provide insights into how electrons are distributed within a molecule and the nature of its chemical bonds.
Molecular Orbital Theory: Calculations can determine the energies and shapes of the molecular orbitals (MOs) of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the molecule's kinetic stability.
Charge Distribution and Electrostatic Potential: These calculations can also map the distribution of electron density across the molecule. An electrostatic potential map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, this would highlight the nucleophilic and electrophilic sites, providing a clear rationale for its reactivity in polar reactions. For example, the oxygen atoms of the ether and aldehyde groups would be expected to be electron-rich, while the carbonyl carbon would be electron-poor.
Potential Applications in Advanced Organic Synthesis
2-Methoxy-7-methyloct-6-enal as a Chiral Building Block in Natural Product Synthesis
There is currently no available scientific literature detailing the use of this compound as a chiral building block in the synthesis of natural products. For a molecule to be an effective chiral building block, it typically needs to be available in an enantiomerically pure form, and its stereocenter(s) must be strategically incorporated into a larger, more complex target molecule. google.com While the C2 position of this compound is a stereocenter, methods for its enantioselective synthesis and its subsequent application in the total synthesis of natural products have not been reported in the reviewed literature.
Utilization in Cascade Reactions and Multicomponent Transformations
Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools in modern organic synthesis for building molecular complexity efficiently. whiterose.ac.ukmdpi.comorganic-chemistry.orgrug.nlpreprints.org The bifunctional nature of this compound, possessing both an aldehyde and an alkene, suggests its potential participation in such reactions. For instance, the aldehyde could undergo an initial reaction to form an intermediate that then partakes in a subsequent cyclization involving the alkene. However, a review of the available scientific data reveals no specific examples or studies on the utilization of this compound in either cascade or multicomponent reactions.
Development of Synthetic Methodologies Based on its Unique Reactivity Profile
The development of novel synthetic methodologies often arises from the unique reactivity of a particular functional group or combination of functionalities within a molecule. The α-methoxy aldehyde moiety in this compound could theoretically exhibit a distinct reactivity profile compared to simple aliphatic aldehydes. This could be leveraged in the design of new synthetic methods. However, there are no published research findings that focus on the specific reactivity of this compound or the development of synthetic methodologies based on its chemical behavior.
Environmental and Atmospheric Chemical Research Perspectives
Atmospheric Oxidation Pathways of Unsaturated Oxygenated Hydrocarbons
Unsaturated oxygenated hydrocarbons, a class of volatile organic compounds (VOCs) that includes 2-Methoxy-7-methyloct-6-enal, are subject to complex oxidation processes in the Earth's atmosphere. These reactions are primarily initiated by the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃), leading to the formation of a variety of secondary pollutants.
The atmospheric oxidation of these compounds typically proceeds via several pathways. The initial attack by an oxidant often targets the carbon-carbon double bond. For instance, the reaction of this compound with •OH radicals can lead to the formation of an OH-adduct. This adduct can then react with molecular oxygen to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, often involving nitrogen oxides (NOx), can lead to the formation of various products, including more stable oxygenated compounds or, through fragmentation, smaller volatile compounds.
Ozonolysis, the reaction with ozone, is another significant degradation pathway for unsaturated compounds. This reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate is highly reactive and can be stabilized, isomerize, or react with other atmospheric species like water vapor, sulfur dioxide (SO₂), or nitrogen dioxide (NO₂) to form a range of secondary products, including organic acids, hydroperoxides, and secondary organic aerosols (SOAs).
The presence of a methoxy (B1213986) group and an aldehyde functional group in this compound introduces additional complexity to its atmospheric oxidation. The methoxy group can influence the reaction rates and pathways, while the aldehyde group is also susceptible to oxidation, potentially leading to the formation of a carboxylic acid.
Reaction Kinetics of this compound with Atmospheric Oxidants (e.g., Ozone, Hydroxyl Radicals)
Reaction with Hydroxyl Radicals (•OH): The rate constants for the reaction of •OH radicals with organic molecules are crucial for determining their atmospheric lifetimes. For unsaturated aldehydes, the •OH reaction is typically fast. For example, the rate constants for the reaction of •OH with various unsaturated aldehydes are on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. The presence of a double bond and an aldehyde group in this compound suggests that its reaction with •OH will be rapid. The methoxy group may also influence the rate constant. Studies on similar compounds, such as 2-methoxypropene, have shown that the methoxy group can affect the reaction mechanism. mdpi.com
Reaction with Ozone (O₃): Ozonolysis is a significant loss process for unsaturated organic compounds in the atmosphere. The rate of this reaction is dependent on the structure of the alkene, particularly the substitution around the double bond. For comparison, the rate coefficients for the ozonolysis of various vinyl ethers have been reported to be in the range of 10⁻¹⁷ to 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. mdpi.com Given the structure of this compound, its reaction with ozone is expected to be a significant atmospheric sink. A structure-activity relationship (SAR) approach can be used to estimate the rate coefficient for the reaction of O₃ with this compound by considering the contributions of its functional groups. copernicus.orgwhiterose.ac.uk
The following table provides a summary of estimated and experimentally determined rate constants for the reaction of similar unsaturated compounds with ozone.
| Compound | Rate Constant (k₂₉₈ K) (cm³ molecule⁻¹ s⁻¹) |
| Isoprene | 1.2 x 10⁻¹⁷ |
| Methacrolein | 1.2 x 10⁻¹⁸ |
| 2-Methoxypropene | 1.18 x 10⁻¹⁷ |
| 2-Ethoxypropene | 1.89 x 10⁻¹⁷ |
Data compiled from various sources. mdpi.comcopernicus.org
Formation of Secondary Organic Aerosols (SOAs) and other Atmospheric Products from Related Unsaturated Aldehydes (Theoretical)
The atmospheric oxidation of unsaturated aldehydes is a known pathway for the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. While specific data for this compound is not available, the behavior of other unsaturated aldehydes provides a theoretical framework for its potential to form SOAs. copernicus.orgresearchgate.netcaltech.edu
The oxidation of unsaturated aldehydes by •OH radicals and ozone leads to the formation of lower volatility products, which can partition into the aerosol phase. researchgate.net The presence of NOx can significantly influence the SOA yield. copernicus.orgresearchgate.netcaltech.edu In high-NOx environments, the reaction of peroxy radicals (RO₂) with NO can lead to the formation of organic nitrates, which can contribute to SOA mass. Conversely, in low-NOx environments, RO₂ can react with the hydroperoxy radical (HO₂), leading to the formation of hydroperoxides and other products that may also partition to the aerosol phase.
For α,β-unsaturated aldehydes, the molecular structure plays a crucial role in determining the SOA mass yields. copernicus.orgresearchgate.netcaltech.edu The presence of additional functional groups, such as the methoxy group in this compound, can affect the volatility of the oxidation products and thus the SOA formation potential.
Theoretical atmospheric degradation of this compound would likely produce a variety of oxygenated products. The ozonolysis of the C6-C7 double bond would lead to the formation of two primary carbonyl products. Subsequent oxidation of these products, as well as the original aldehyde group, could lead to the formation of multifunctional compounds such as carboxylic acids, hydroxy acids, and organic nitrates. These low-volatility compounds are key precursors to the formation of SOAs. Studies on similar unsaturated aldehydes have shown the formation of oligoesters and organosulfates in the aerosol phase. copernicus.orgdata.gov
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Processes for Asymmetric Synthesis
The presence of a stereocenter at the C2 position of 2-Methoxy-7-methyloct-6-enal makes its stereoselective synthesis a significant challenge and a key area for future research. The development of efficient asymmetric catalytic methods is crucial for accessing enantiomerically pure forms of this aldehyde, which is a prerequisite for investigating its specific properties and potential applications. researchgate.netdiva-portal.org Current strategies in asymmetric catalysis, such as those employing transition metals, organocatalysts, and biocatalysts, offer a strong foundation for this endeavor. researchgate.netru.nlnih.gov
Future research should focus on the design and application of novel chiral catalysts that can effectively control the stereochemistry of the methoxy (B1213986) group addition or the formation of the aldehyde. This could involve the exploration of:
Transition-Metal Catalysis: Utilizing chiral ligands with transition metals to catalyze the asymmetric hydroformylation of a suitable precursor or the asymmetric conjugate addition of a methoxy group. researchgate.net The choice of metal and ligand is critical for achieving high enantioselectivity. diva-portal.org
Organocatalysis: Employing small organic molecules as catalysts, which can offer a metal-free and often more sustainable alternative. researchgate.net Chiral amines or phosphoric acids could be investigated for their ability to catalyze the asymmetric α-functionalization of a corresponding octenal derivative.
Biocatalysis: Leveraging the high selectivity of enzymes to perform stereoselective reactions. researchgate.net Enzymes such as oxidoreductases or lyases could be engineered or screened for their ability to produce the desired enantiomer of this compound.
A comparative overview of potential catalytic systems is presented in Table 1.
| Catalytic System | Potential Advantages | Key Research Challenges |
| Transition-Metal Catalysis | High reactivity and turnover numbers. | Catalyst cost, metal toxicity, and removal of metal residues. |
| Organocatalysis | Metal-free, often milder reaction conditions, and readily available catalysts. | Lower catalytic activity compared to transition metals, and potential for higher catalyst loading. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, and environmentally benign. | Substrate scope limitations, and enzyme stability and cost. |
Investigation of Biological Activities beyond Prohibited Areas
While the pharmacological efficacy of this compound is outside the scope of this discussion, its potential role as a biosynthetic intermediate warrants significant investigation. Many structurally related methoxy- and enal-containing compounds are found in nature and serve as precursors to more complex bioactive molecules. nih.govscispace.comnih.govmdpi.comnih.govresearchgate.net For instance, various polyketides and terpenes from marine organisms and plants feature similar structural motifs. nih.govmdpi.comnih.gov
Future research in this area should aim to:
Identify Natural Occurrences: Conduct thorough screenings of natural sources, such as marine sponges, fungi, and plants, to determine if this compound or its derivatives are naturally produced.
Elucidate Biosynthetic Pathways: If found in nature, investigate the enzymatic machinery responsible for its synthesis. This could reveal novel enzymes and biochemical transformations. The structural similarity to compounds like 7-Methyloct-6-en-2-one oxime suggests potential connections to oxime-based biosynthetic pathways. core.ac.uk
Explore its Role as a Precursor: Investigate the possibility of this compound acting as a building block in the biosynthesis of more complex natural products. This could involve feeding studies with labeled isotopes in relevant organisms.
The potential biosynthetic origins and subsequent transformations of this compound are summarized in Table 2.
| Research Area | Objective | Potential Outcomes |
| Natural Product Screening | To determine if the compound is of natural origin. | Discovery of new natural products and their biological sources. |
| Biosynthetic Pathway Elucidation | To understand how the compound is synthesized in nature. | Identification of novel enzymes and biocatalytic tools. |
| Precursor Feeding Studies | To investigate its role as a biosynthetic intermediate. | Understanding the assembly of complex natural products. |
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Transformation
In line with modern chemical manufacturing principles, the development of sustainable and green synthetic routes to this compound is a critical future research direction. ecampusontario.ca This involves minimizing waste, reducing energy consumption, and using less hazardous substances. escholarship.org
Key areas for exploration in green chemistry include:
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring catalytic additions and rearrangements over stoichiometric reactions.
Use of Renewable Feedstocks: Investigating the possibility of synthesizing this compound from renewable resources, such as biomass-derived platform chemicals.
Benign Solvents and Reagents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. The use of reagents like dimethyl carbonate as a sustainable methylating agent is one such example. google.com
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability. researchgate.net
A summary of green chemistry principles and their potential application to the synthesis of this compound is provided in Table 3.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing catalytic reactions that maximize atom incorporation. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule itself should be evaluated for its environmental impact. |
| Safer Solvents and Auxiliaries | Employing water or other green solvents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |
| Reduce Derivatives | Minimizing the use of protecting groups. |
| Catalysis | Preferring catalytic reagents over stoichiometric ones. |
| Design for Degradation | Ensuring the molecule can biodegrade after its use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
